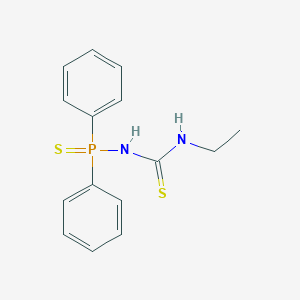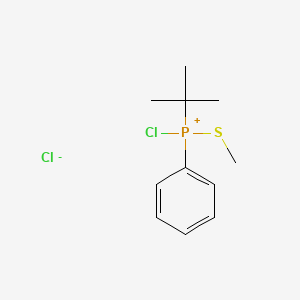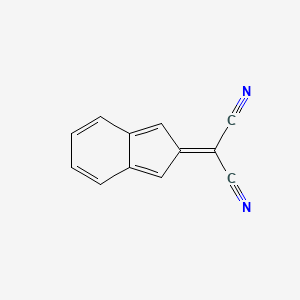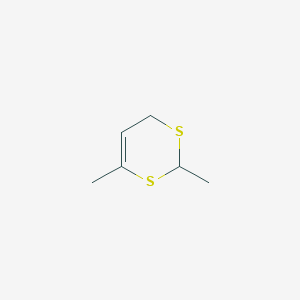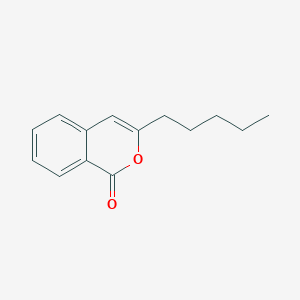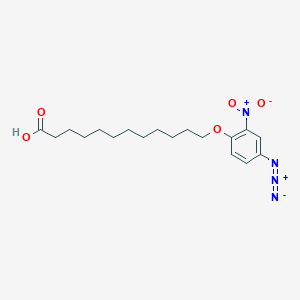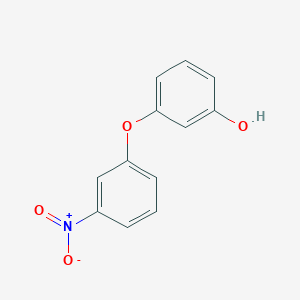
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate: is a tricyclic compound with a seven-membered ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis often begins with 5H-Dibenz(b,f)azepine.
Reaction with Dimethylaminoethyl Chloride: The compound is reacted with 2-(dimethylamino)ethyl chloride under basic conditions to introduce the dimethylaminoethyl group.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the product with oxalic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives, often with the removal of the dimethylamino group.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a starting material for synthesizing dibenzoazepine derivatives.
- Intermediate in the synthesis of pharmacologically important compounds.
Biology:
- Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine:
- Key intermediate in the synthesis of anticonvulsant drugs.
- Potential applications in the development of new therapeutic agents.
Industry:
- Used in the production of various chemical intermediates.
- Potential applications in the development of new materials and catalysts .
Mecanismo De Acción
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group plays a crucial role in its binding affinity and activity. The exact pathways involved may vary depending on the specific application, but common targets include neurotransmitter receptors and ion channels .
Comparación Con Compuestos Similares
10,11-Dihydro-5H-dibenz(b,f)azepine: Similar structure but lacks the dimethylaminoethyl group.
Iminodibenzyl: Another tricyclic compound with similar pharmacological properties.
Desipramine: A tricyclic antidepressant with a similar core structure.
Uniqueness:
- The presence of the dimethylaminoethyl group in 5H-Dibenz(b,f)azepine, 10-(2-(dimethylamino)ethyl)-, oxalate provides unique binding properties and pharmacological activity.
- Its oxalate form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Propiedades
Número CAS |
101607-50-5 |
|---|---|
Fórmula molecular |
C20H22N2O4 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
2-(11H-benzo[b][1]benzazepin-5-yl)-N,N-dimethylethanamine;oxalic acid |
InChI |
InChI=1S/C18H20N2.C2H2O4/c1-20(2)12-11-14-13-15-7-3-5-9-17(15)19-18-10-6-4-8-16(14)18;3-1(4)2(5)6/h3-10,13,19H,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
TXELBMNBIJWJEW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CC2=CC=CC=C2NC3=CC=CC=C31.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phosphonium, [(4-chloro-3-methoxyphenyl)methyl]triphenyl-, bromide](/img/structure/B14322361.png)
![1,2,4-triazolo[4,3-a]pyrimidin-5(8H)-one, 7,8-dimethyl-3-(methylthio)-](/img/structure/B14322370.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
